pKa Differentiation: 1,4-Dioxepane-6-carboxylic Acid vs. Six-Membered and Mono-Oxygen Heterocycle Carboxylic Acid Analogs
1,4-Dioxepane-6-carboxylic acid exhibits a predicted pKa of 3.88 ± 0.20, which is intermediate between the more acidic 1,4-dioxane-2-carboxylic acid (pKa 3.10 ± 0.20) and the less acidic tetrahydrofuran-3-carboxylic acid (pKa 4.33 ± 0.20) and tetrahydropyran-4-carboxylic acid (pKa 4.43 ± 0.20) . This 0.45–0.78 pKa unit difference relative to the mono-oxygen analogs corresponds to a ~2.8–6.0-fold difference in acid dissociation constant (Ka), translating to a meaningful shift in ionization state at physiological pH (7.4) that affects membrane permeability, protein binding, and solubility .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 3.88 ± 0.20 |
| Comparator Or Baseline | 1,4-Dioxane-2-carboxylic acid: 3.10 ± 0.20; Tetrahydrofuran-3-carboxylic acid: 4.33 ± 0.20; Tetrahydropyran-4-carboxylic acid: 4.43 ± 0.20 |
| Quantified Difference | ΔpKa = +0.78 vs. 1,4-dioxane-2-carboxylic acid; ΔpKa = −0.45 vs. tetrahydrofuran-3-carboxylic acid; ΔpKa = −0.55 vs. tetrahydropyran-4-carboxylic acid |
| Conditions | Predicted values (ACD/Labs or equivalent algorithm); aqueous phase, standard conditions; data compiled from ChemicalBook entries for the respective compounds |
Why This Matters
The distinct pKa of 1,4-dioxepane-6-carboxylic acid directly governs its ionization state under assay and physiological conditions, making it non-interchangeable with analogs for any application where protonation-dependent properties (solubility, permeability, target binding) are relevant to experimental outcomes.
